9-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-ol
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Overview
Description
9-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-ol is a brominated organic compound belonging to the benzoxepin family This compound features a bromine atom attached to the ninth position of the benzoxepin ring, along with a hydroxyl group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-ol typically involves multiple steps, starting with the construction of the benzoxepin core. One common approach is the cyclization of a suitable precursor, such as a dihydroxybenzene derivative, followed by bromination at the appropriate position. The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 9-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or other suitable nucleophiles.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of reduced derivatives, such as alcohols or amines.
Substitution: Introduction of various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry: In chemistry, 9-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-ol serves as a building block for the synthesis of more complex molecules. Its bromine atom makes it a useful intermediate in cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions or as a precursor for the synthesis of biologically active molecules. Its structural similarity to natural compounds allows it to interact with biological targets.
Medicine: The compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its ability to undergo various chemical transformations makes it a valuable candidate for drug design and synthesis.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties enable the creation of materials with enhanced performance characteristics.
Mechanism of Action
The mechanism by which 9-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-ol exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved can vary, but they often include binding to active sites or modulation of signaling cascades.
Comparison with Similar Compounds
7-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-ol
8-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-ol
9-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-one
Uniqueness: 9-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-ol is distinguished by its specific placement of the bromine and hydroxyl groups, which can influence its reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and pharmacological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
9-bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c11-8-4-1-3-7-9(12)5-2-6-13-10(7)8/h1,3-4,9,12H,2,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNGPVHHOPCBJRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C(=CC=C2)Br)OC1)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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